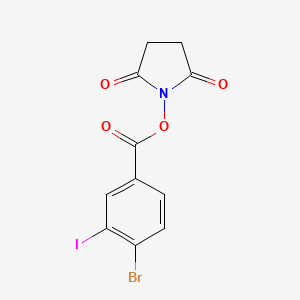
2,5-Dioxopyrrolidin-1-yl 3-bromo-4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl 3-bromo-4-chlorobenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. This compound is characterized by the presence of a benzoate group attached to a 2,5-dioxopyrrolidin-1-yl moiety, with bromine and chlorine atoms substituted on the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-bromo-4-chlorobenzoate typically involves a multi-step process. One common method includes the reaction of 3-bromo-4-chlorobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-bromo-4-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine can yield an amide derivative.
Hydrolysis: The major products are 3-bromo-4-chlorobenzoic acid and N-hydroxysuccinimide.
Applications De Recherche Scientifique
2,5-Dioxopyrrolidin-1-yl 3-bromo-4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, through conjugation reactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs and targeted delivery systems.
Mécanisme D'action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-bromo-4-chlorobenzoate involves its ability to form covalent bonds with nucleophilic groups in target molecules. The ester bond in the compound can be cleaved under physiological conditions, releasing the active benzoic acid derivative and N-hydroxysuccinimide. This reactivity makes it useful for bioconjugation and labeling applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-bromo-4-methoxybenzoate: Similar structure but with a methoxy group instead of a chlorine atom.
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Contains a benzyl group and is used as an anticonvulsant.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-bromo-4-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct properties compared to similar compounds, making it valuable for specific research applications .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-bromo-4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO4/c12-7-5-6(1-2-8(7)13)11(17)18-14-9(15)3-4-10(14)16/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRQMWLDDCKAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.53 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-Bromo-4-fluorophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8269063.png)
![(4-Bromo-3-fluorophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8269084.png)
![(4-Bromo-3-chlorophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8269088.png)
![(4-Bromo-3-iodophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8269091.png)










